![molecular formula C12H13BrN4O2 B2793657 ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate CAS No. 1797977-54-8](/img/structure/B2793657.png)
ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate
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Overview
Description
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism Of Action
The mechanism of action of ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators and reducing oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate has been shown to have biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain. It has also been shown to have potential as a treatment for cardiovascular diseases.
Advantages And Limitations For Lab Experiments
The advantages of using ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate in lab experiments include its potential as an anti-inflammatory and analgesic agent and its potential as a treatment for cardiovascular diseases. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate. These include further studies to understand its mechanism of action, potential side effects, and its potential as a treatment for various diseases. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound in various scientific research applications.
Synthesis Methods
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is synthesized using a specific method. The synthesis involves the reaction of 3-bromobenzaldehyde with 2H-1,2,3,4-tetrazol-5-amine in the presence of a base. The resulting product is then reacted with ethyl acetoacetate to obtain ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate has potential applications in scientific research. This compound has been studied for its pharmacological properties and has shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for cardiovascular diseases.
properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJLZLNAYHXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate |
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